molecular formula C10H13FOS B12645474 3-iso-Butoxy-5-fluorothiophenol

3-iso-Butoxy-5-fluorothiophenol

Cat. No.: B12645474
M. Wt: 200.27 g/mol
InChI Key: QODQFXDEFHADFJ-UHFFFAOYSA-N
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Description

3-iso-Butoxy-5-fluorothiophenol is an aromatic thiol compound with the molecular formula C10H13FOS It is characterized by the presence of a fluorine atom and an iso-butoxy group attached to a thiophenol ring

Chemical Reactions Analysis

Types of Reactions: 3-iso-Butoxy-5-fluorothiophenol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiolates.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiolates.

    Substitution: Various substituted thiophenols depending on the nucleophile used.

Scientific Research Applications

3-iso-Butoxy-5-fluorothiophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-iso-Butoxy-5-fluorothiophenol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins or other biomolecules, affecting their function. The fluorine atom can also participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

  • 3-n-Butoxy-5-fluorothiophenol
  • 4-fluoro-3-isobutoxybenzenethiol

Comparison: 3-iso-Butoxy-5-fluorothiophenol is unique due to the specific positioning of the iso-butoxy and fluorine groups on the thiophenol ring. This unique structure imparts distinct chemical properties, such as reactivity and binding affinity, which can be advantageous in certain applications compared to similar compounds .

Properties

Molecular Formula

C10H13FOS

Molecular Weight

200.27 g/mol

IUPAC Name

3-fluoro-5-(2-methylpropoxy)benzenethiol

InChI

InChI=1S/C10H13FOS/c1-7(2)6-12-9-3-8(11)4-10(13)5-9/h3-5,7,13H,6H2,1-2H3

InChI Key

QODQFXDEFHADFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC(=CC(=C1)S)F

Origin of Product

United States

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